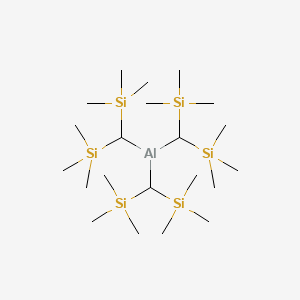
(Alumanetriyltrimethanetriyl)hexakis(trimethylsilane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Alumanetriyltrimethanetriyl)hexakis(trimethylsilane): is a complex organosilicon compound characterized by its unique structure, which includes multiple trimethylsilane groups attached to a central alumanetriyltrimethanetriyl core. This compound is notable for its stability and reactivity, making it a valuable substance in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Alumanetriyltrimethanetriyl)hexakis(trimethylsilane) typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the alumanetriyltrimethanetriyl core. This can be achieved through the reaction of aluminum chloride with a suitable methanetriyl precursor under controlled conditions.
Attachment of Trimethylsilane Groups: The next step involves the introduction of trimethylsilane groups. This is usually done by reacting the alumanetriyltrimethanetriyl core with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of (Alumanetriyltrimethanetriyl)hexakis(trimethylsilane) follows similar principles but with optimizations for large-scale synthesis. This includes:
Batch Reactors: Using batch reactors to control the reaction conditions precisely.
Purification: Employing distillation or crystallization techniques to purify the final product.
Safety Measures: Implementing safety protocols to handle the reactive intermediates and by-products.
Análisis De Reacciones Químicas
Types of Reactions
(Alumanetriyltrimethanetriyl)hexakis(trimethylsilane): undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or ozone, leading to the formation of silanol groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the cleavage of silicon-oxygen bonds.
Substitution: The trimethylsilane groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone; typically carried out at low temperatures to control the reaction rate.
Reduction: Lithium aluminum hydride; performed under anhydrous conditions to prevent hydrolysis.
Substitution: Nucleophiles such as halides or alkoxides; reactions are often catalyzed by Lewis acids.
Major Products Formed
Oxidation: Formation of silanol and siloxane derivatives.
Reduction: Generation of simpler organosilicon compounds.
Substitution: Production of various substituted organosilicon compounds with different functional groups.
Aplicaciones Científicas De Investigación
(Alumanetriyltrimethanetriyl)hexakis(trimethylsilane): has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced organosilicon compounds and materials.
Biology: Employed in the development of biocompatible materials for medical implants and drug delivery systems.
Medicine: Investigated for its potential in creating novel pharmaceuticals and diagnostic agents.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants due to its stability and reactivity.
Mecanismo De Acción
The mechanism by which (Alumanetriyltrimethanetriyl)hexakis(trimethylsilane) exerts its effects involves:
Molecular Targets: The compound interacts with various molecular targets, including enzymes and receptors, through its reactive silicon centers.
Pathways Involved: It participates in pathways related to silicon metabolism and organosilicon chemistry, influencing the formation and breakdown of silicon-containing compounds.
Comparación Con Compuestos Similares
(Alumanetriyltrimethanetriyl)hexakis(trimethylsilane): can be compared with other similar organosilicon compounds, such as:
Trimethylsilane: A simpler compound with fewer silicon atoms, used primarily in semiconductor manufacturing.
Hexamethyldisilane: Another organosilicon compound with two silicon atoms, known for its use in chemical vapor deposition processes.
Uniqueness
Structural Complexity: is unique due to its complex structure, which provides multiple reactive sites.
Reactivity: Its reactivity is higher compared to simpler organosilicon compounds, making it more versatile in various applications.
List of Similar Compounds
- Trimethylsilane
- Hexamethyldisilane
- Tetramethylsilane
- Dimethylsilane
(Alumanetriyltrimethanetriyl)hexakis(trimethylsilane) , covering its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
Número CAS |
127933-00-0 |
|---|---|
Fórmula molecular |
C21H57AlSi6 |
Peso molecular |
505.2 g/mol |
Nombre IUPAC |
[bis[bis(trimethylsilyl)methyl]alumanyl-trimethylsilylmethyl]-trimethylsilane |
InChI |
InChI=1S/3C7H19Si2.Al/c3*1-8(2,3)7-9(4,5)6;/h3*7H,1-6H3; |
Clave InChI |
TXCWAGRPWGLRJH-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C([Al](C([Si](C)(C)C)[Si](C)(C)C)C([Si](C)(C)C)[Si](C)(C)C)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


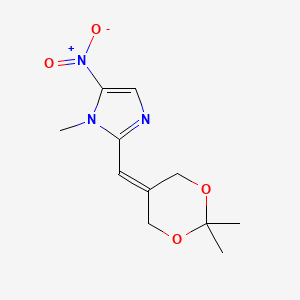
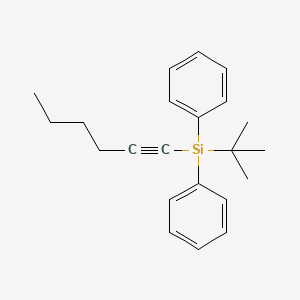

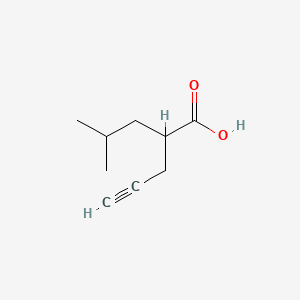
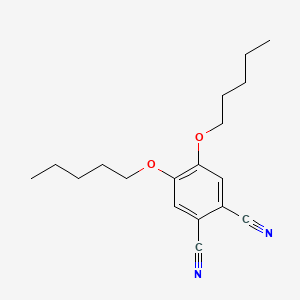

![2-(4-Chlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B14271780.png)
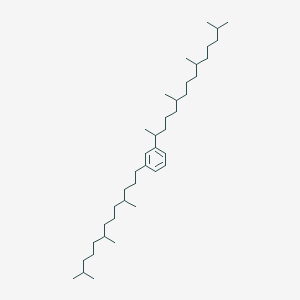
![1,3-Difluoro-5-[4-(4-propylcyclohexyl)phenyl]benzene](/img/structure/B14271797.png)

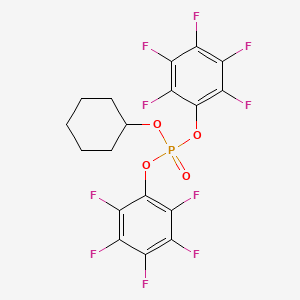


![5'-Ethoxyspiro[cyclohexane-1,2'-imidazo[4,5-b]pyridine]](/img/structure/B14271812.png)
